N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide
CAS No.: 899758-83-9
Cat. No.: VC4739639
Molecular Formula: C16H17FN2O3S
Molecular Weight: 336.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 899758-83-9 |
---|---|
Molecular Formula | C16H17FN2O3S |
Molecular Weight | 336.38 |
IUPAC Name | N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]benzamide |
Standard InChI | InChI=1S/C16H17FN2O3S/c17-15-8-6-13(7-9-15)12-19-23(21,22)11-10-18-16(20)14-4-2-1-3-5-14/h1-9,19H,10-12H2,(H,18,20) |
Standard InChI Key | BFDAJCWHCNRNQK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzamide group (C₆H₅CONH–) connected to an ethyl chain bearing a sulfamoyl group (–SO₂NH–), which is further substituted with a 4-fluorobenzyl unit. This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Physicochemical Data
Property | Value |
---|---|
IUPAC Name | N-(2-(N-(4-Fluorobenzyl)sulfamoyl)ethyl)benzamide |
Molecular Formula | C₁₆H₁₆FN₃O₃S |
Molecular Weight | 349.38 g/mol |
Key Functional Groups | Benzamide, sulfamoyl, fluorobenzyl |
Derived from structural analysis and comparisons to analogous compounds .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide involves multi-step organic reactions:
-
Formation of the Sulfamoyl Ethyl Backbone: Reaction of ethylenediamine with sulfonyl chloride derivatives under basic conditions yields the sulfamoyl-ethyl intermediate .
-
Benzamide Coupling: The intermediate is acylated with benzoyl chloride or activated benzoic acid derivatives to introduce the benzamide group.
-
4-Fluorobenzyl Substitution: Nucleophilic substitution or reductive amination attaches the 4-fluorobenzyl moiety to the sulfamoyl nitrogen .
Industrial-Scale Considerations
Industrial production prioritizes:
-
Flow Chemistry: Enhances safety and efficiency for exothermic sulfonylation steps .
-
Catalytic Optimization: Palladium-based catalysts improve yields in coupling reactions.
Biological Activity and Mechanisms
Enzyme Inhibition
The sulfamoyl moiety is a known pharmacophore in carbonic anhydrase inhibitors. Molecular docking studies suggest potential binding to the enzyme’s active site, though specificity remains unconfirmed .
Comparative Analysis with Analogous Compounds
Structural Modifications and Activity
-
N-(2-(N-Benzylsulfamoyl)ethyl)benzamide: Lacks the fluorine substituent, reducing electron-withdrawing effects and altering bioavailability.
-
N-(2-(N-(4-Chlorobenzyl)sulfamoyl)ethyl)benzamide: Chlorine’s larger atomic radius may enhance hydrophobic interactions but increase toxicity risks.
Pharmacokinetic Profiling
The 4-fluorobenzyl group enhances metabolic stability compared to non-halogenated analogs, as fluorine resists oxidative degradation.
Applications in Drug Discovery
Lead Optimization Strategies
-
Fragment-Based Design: Modifying the ethyl spacer length to balance rigidity and solubility.
-
Bioisosteric Replacement: Replacing the sulfamoyl group with phosphonamidate to explore alternative binding modes.
Future Directions and Challenges
Targeted Delivery Systems
Encapsulation in lipid nanoparticles could improve bioavailability and reduce off-target effects.
Computational Modeling
Machine learning models predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are critical for prioritizing synthetic targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume